1-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]ethan-1-one
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Overview
Description
1-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]ethan-1-one is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and antiviral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]ethan-1-one typically involves the reaction of 2-acetylbenzofuran with appropriate thiazole derivatives under specific conditions. For instance, the reaction of 2-acetylbenzofuran with (2,4,6-trichlorophenyl)hydrazine in ethanol containing concentrated hydrochloric acid as a catalyst under reflux conditions yields the desired product . The crude product is then purified by crystallization using dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms of the compound.
Scientific Research Applications
1-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, studies have shown that certain derivatives of benzofuran compounds exhibit pro-oxidative effects, increasing reactive oxygen species in cancer cells and inducing apoptosis . The compound may also inhibit the release of proinflammatory cytokines, contributing to its anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methyl-1-Benzofuran-2-yl)ethan-1-one: This compound has similar structural features and exhibits biological activities such as anti-tumor and antibacterial properties.
(E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine: Another benzofuran derivative with notable biological activities.
Properties
Molecular Formula |
C13H9NO2S |
---|---|
Molecular Weight |
243.28 g/mol |
IUPAC Name |
1-[2-(1-benzofuran-2-yl)-1,3-thiazol-4-yl]ethanone |
InChI |
InChI=1S/C13H9NO2S/c1-8(15)10-7-17-13(14-10)12-6-9-4-2-3-5-11(9)16-12/h2-7H,1H3 |
InChI Key |
HRTGGLZFBUPXSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CSC(=N1)C2=CC3=CC=CC=C3O2 |
Origin of Product |
United States |
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